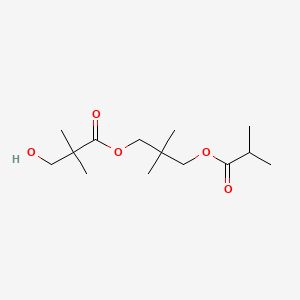
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate is a chemical compound with the molecular formula C14H26O5 and a molecular weight of 274.35 g/mol . It is also known by its systematic name, propanoic acid, 3-hydroxy-2,2-dimethyl-, 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl ester . This compound is characterized by its ester functional groups and is used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves esterification reactions. One common method includes the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis in the presence of esterases, leading to the formation of corresponding alcohols and acids. These hydrolysis products can further participate in metabolic pathways and biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate include:
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but differs in the position of the ester groups.
Propanoic acid, 3-hydroxy-2,2-dimethyl-, 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl ester: Another structural isomer with slight variations in the ester linkage.
The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
85391-95-3 |
|---|---|
Formule moléculaire |
C14H26O5 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-(2-methylpropanoyloxy)propyl] 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H26O5/c1-10(2)11(16)18-8-13(3,4)9-19-12(17)14(5,6)7-15/h10,15H,7-9H2,1-6H3 |
Clé InChI |
YOGYDRXODPAZFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC(C)(C)COC(=O)C(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


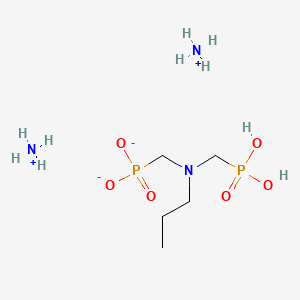

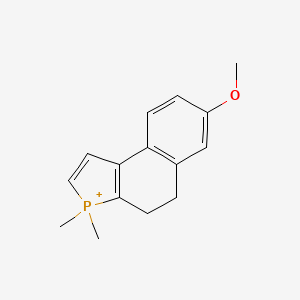
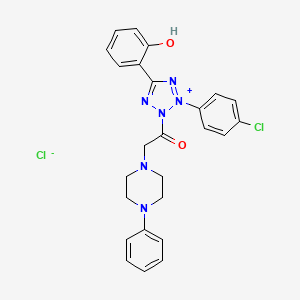
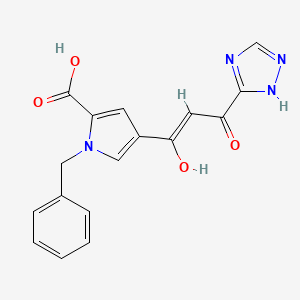



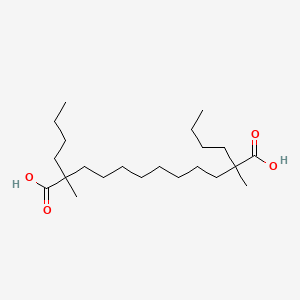
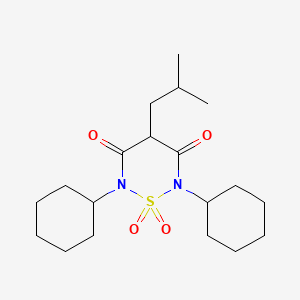
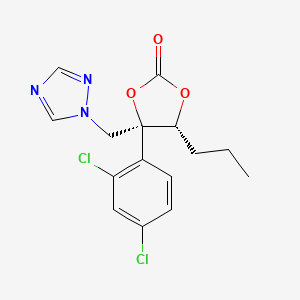
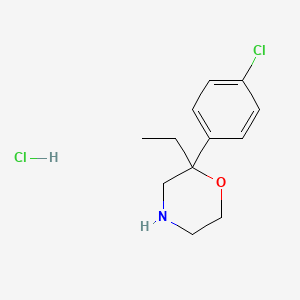
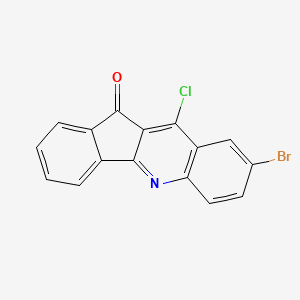
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
